molecular formula C24H22FN3O3 B2503035 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-78-5

5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2503035
CAS No.: 1021222-78-5
M. Wt: 419.456
InChI Key: VVINMDUIYRGYLK-UHFFFAOYSA-N
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Description

The compound 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic molecule that features a combination of fluorophenyl, indole, and dihydropyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps:

    Formation of the fluorophenyl methoxy group: This can be achieved by reacting 4-fluorophenol with methanol in the presence of a base such as sodium hydroxide.

    Synthesis of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Construction of the dihydropyridine ring: This can be done using the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Coupling of the synthesized fragments: The final step involves coupling the fluorophenyl methoxy group, the indole derivative, and the dihydropyridine ring through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dihydropyridine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and indole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole and dihydropyridine moieties.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and dihydropyridine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker.

    Indomethacin: An indole derivative with anti-inflammatory properties.

    Fluoxetine: A fluorophenyl compound used as an antidepressant.

Uniqueness

The uniqueness of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide lies in its combination of structural features from these different classes of compounds, potentially offering a unique profile of biological activities and applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3/c1-28-14-23(31-15-16-6-8-18(25)9-7-16)22(29)12-21(28)24(30)26-11-10-17-13-27-20-5-3-2-4-19(17)20/h2-9,12-14,27H,10-11,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVINMDUIYRGYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCCC2=CNC3=CC=CC=C32)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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